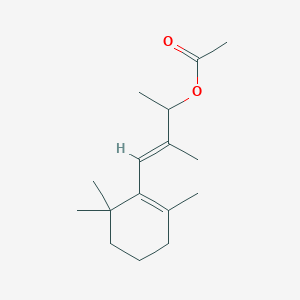
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with multiple methyl groups and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a polyene, under acidic or basic conditions.
Introduction of methyl groups: Methyl groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as distillation or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Esters, Amides
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)
Uniqueness
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate is unique due to its specific structural features, such as the presence of both dimethyl and acetate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
76649-19-9 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h10,13H,7-9H2,1-6H3/b12-10+ |
Clave InChI |
OAJKZBWQHVYGAI-ZRDIBKRKSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(C)OC(=O)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=C(C)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


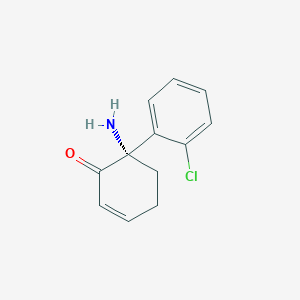
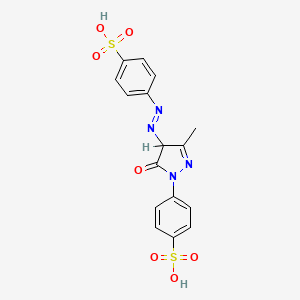
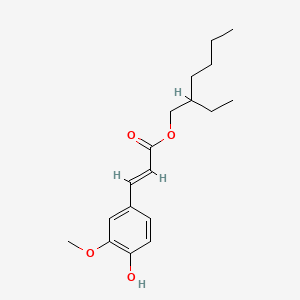
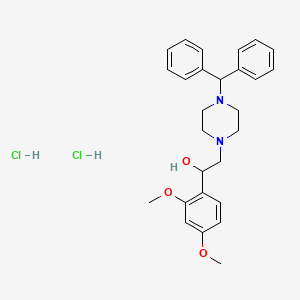
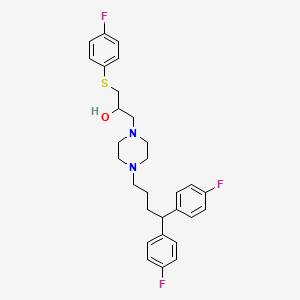
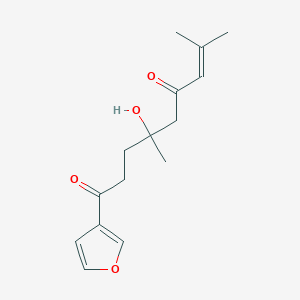

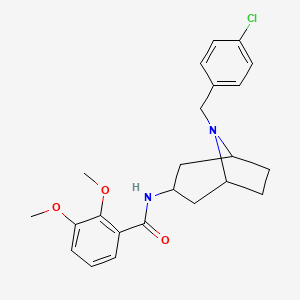
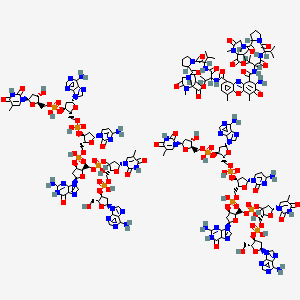
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

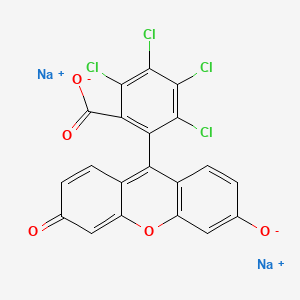

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
